Phosphemide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphemide, also known as phosphazene, refers to a class of organophosphorus compounds characterized by a phosphorus (V) atom double-bonded to a nitrogen atom. These compounds can exist in various structural forms, including cyclic and linear chains. Phosphemides are known for their unique properties, such as high thermal stability, chemical resistance, and versatility in forming polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .

Industrial Production Methods

Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .

Chemical Reactions Analysis

Types of Reactions

Phosphemides undergo various chemical reactions, including:

Oxidation: Phosphemides can be oxidized to form phosphazene oxides.

Reduction: Reduction reactions can convert phosphazines to phosphine derivatives.

Substitution: Chlorine atoms in phosphazines can be substituted with different organic groups, such as alkoxy, amide, or halogen groups.

Common Reagents and Conditions

Common reagents used in phosphazine reactions include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Such as RMgX or RLi for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .

Scientific Research Applications

Phosphemides have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .

Comparison with Similar Compounds

Phosphemides are unique due to their high thermal stability and versatility in forming polymers. Similar compounds include:

Cyclophosphazenes: Cyclic compounds with alternating phosphorus and nitrogen atoms.

Polyphosphazenes: Linear or branched polymers with repeating phosphazene units.

Phosphemides stand out due to their ability to form both cyclic and linear structures, making them highly adaptable for various applications .

Properties

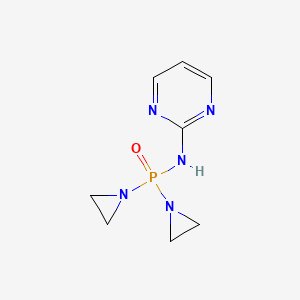

CAS No. |

882-58-6 |

|---|---|

Molecular Formula |

C8H12N5OP |

Molecular Weight |

225.19 g/mol |

IUPAC Name |

N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine |

InChI |

InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14) |

InChI Key |

IFVGFQAONSKBCR-UHFFFAOYSA-N |

SMILES |

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |

Canonical SMILES |

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |

Key on ui other cas no. |

882-58-6 |

Synonyms |

fosfemid phosphazine phosphemide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)

![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)